Cereulide

Potassium ionophore Mitochondrial toxicity Emetic toxin

Cereulide is the only authentic emetic toxin reference material for ISO 18465:2017 compliance. Unlike valinomycin, which requires >80 mM K⁺, cereulide activates at physiological <1 mM K⁺, enabling accurate food safety models. Its exceptional stability (121°C/2h, pH 2–11) makes it the benchmark challenge analyte for method validation. Certified ≥98% purity ensures reproducible LC-MS/MS quantification. Essential for food safety labs and mitochondrial toxicity research.

Molecular Formula C57H96N6O18
Molecular Weight 1153.4 g/mol
CAS No. 157232-64-9
Cat. No. B3040119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCereulide
CAS157232-64-9
Synonymscereulide
cyclo(D-O-Leu-D-Ala-L-O-Val-L-Val)3
cyclo(Leu-Ala-Val-Val)3
Molecular FormulaC57H96N6O18
Molecular Weight1153.4 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
InChIInChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1
InChIKeyJWWAHGUHYLWQCQ-UHZBFKKDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cereulide (CAS 157232-64-9): Procurement-Relevant Overview of the Emetic Bacillus cereus Toxin Standard


Cereulide is a cyclic dodecadepsipeptide potassium ionophore produced by certain emetic strains of Bacillus cereus, responsible for foodborne intoxication characterized by acute nausea and vomiting [1]. Structurally, it is a 36-membered macrocycle consisting of three repeating tetradepsipeptide units: D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val, with a molecular mass of approximately 1.2 kDa [2]. Unlike proteinaceous bacterial enterotoxins, cereulide exhibits extraordinary stability to heat (withstanding 121°C for >2 hours), extreme pH (stable across pH 2–11), and proteolytic enzymes, making it a uniquely persistent hazard in processed foods that conventional cooking does not eliminate [3].

Why Cereulide (CAS 157232-64-9) Cannot Be Substituted with Generic Potassium Ionophores or Cyclodepsipeptide Analogs


Cereulide shares a common macrocyclic scaffold and potassium ionophore mechanism with several natural and synthetic cyclodepsipeptides, yet critical functional divergences preclude simple substitution in analytical, toxicological, or research applications. Its closest structural analog, valinomycin—a widely available antibiotic ionophore—exhibits distinct potassium affinity kinetics, with valinomycin requiring >80 mM extracellular K⁺ for optimal ionophoretic activity, whereas cereulide activates at <1 mM K⁺, aligning precisely with physiological serum concentrations (~4–5 mM) [1]. This differential explains the exclusive emetic toxicity of cereulide and the inability of valinomycin to replicate its pathophysiological profile in food safety models [2]. Similarly, the natural analog homocereulide, while also cytotoxic, exhibits a different potency profile in cellular vacuolation assays (1.39 nM vs 3.95 nM for cereulide), underscoring that even single residue modifications meaningfully alter biological activity and thus experimental outcomes [3]. Consequently, the use of correct, analytically certified cereulide reference material is non-negotiable for regulatory compliance under ISO 18465:2017 and for generating reproducible, comparable scientific data.

Cereulide (CAS 157232-64-9): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Potassium Affinity and Ionophoretic Potency at Physiological K⁺ Concentrations: Cereulide vs. Valinomycin

Cereulide demonstrates a fundamentally different potassium-dependence profile compared to its closest structural analog, valinomycin. While both are cyclic dodecadepsipeptide potassium ionophores, cereulide is active at K⁺ concentrations <1 mM, whereas valinomycin requires >80 mM K⁺ for optimal ionophoretic activity [1]. In direct comparative experiments using rat liver mitochondria, at low KCl (2.5 mM), cereulide was much more potent than valinomycin in inducing K⁺-dependent mitochondrial swelling and transmembrane potential collapse [2]. Quantitatively, valinomycin required 20–30 mM KCl to produce substantial mitochondrial effects, whereas cereulide achieved comparable effects at only 1–3 mM K⁺, a concentration range that closely matches human blood serum potassium levels (~4–5 mM) [3].

Potassium ionophore Mitochondrial toxicity Emetic toxin

Comparative Cytotoxic Potency in Human Epithelial Cells: Cereulide vs. Homocereulide

In a direct comparative morphological evaluation using HEp-2 human epithelial cells, the natural structural analog homocereulide exhibited higher cytotoxic potency than cereulide, with vacuolation activity observed at lower concentrations [1]. The reported half-maximal effective concentrations (EC₅₀) for inducing vacuolation were 1.39 nM for homocereulide versus 3.95 nM for cereulide, representing an approximately 2.8-fold difference in potency [2]. This differentiation is critical, as homocereulide co-occurs with cereulide in B. cereus culture broths and may contribute to overall food poisoning severity, yet the compounds are not interchangeable for quantitative analytical calibration or toxicological risk assessment [3].

Cytotoxicity Vacuolation assay Food safety

Thermal and pH Stability: Cereulide vs. Proteinaceous Bacterial Enterotoxins

Cereulide exhibits exceptional thermal stability that far exceeds that of typical proteinaceous bacterial enterotoxins, such as the diarrheal enterotoxins HBL and NHE also produced by B. cereus. Quantitative heat inactivation studies demonstrate that cereulide retains full biological activity after heating at 121°C for 2 hours at neutral pH, and significant inactivation requires temperatures exceeding 126°C for 90 minutes [1]. In direct contrast, proteinaceous enterotoxins are typically denatured and inactivated by heating at 60–80°C for 10–30 minutes [2]. Additionally, cereulide remains stable across a broad pH range from 2 to 11, whereas protein toxins generally denature irreversibly at pH extremes below 3 or above 9 [3]. This stability profile is a direct consequence of cereulide's cyclic depsipeptide structure, which lacks the labile secondary and tertiary protein conformations susceptible to heat and acid denaturation.

Heat stability Food processing safety Toxin persistence

LC-MS/MS Method Validation Parameters: Cereulide Quantification in Complex Food Matrices

A fully validated LC-MS/MS method for cereulide quantification in food and human faeces achieved a limit of quantification (LOQ) of 0.5 µg kg⁻¹ for food matrices and 0.3 µg kg⁻¹ for faeces, using ¹³C₆-cereulide as an isotopically labeled internal standard [1]. The method demonstrated excellent linearity with R² values above 0.995 across the calibration range, mean recovery within the acceptable range of 70.0–120.0%, repeatability ≤7.3% RSD, and intra-laboratory reproducibility ≤8.9% RSD [2]. This level of analytical performance is consistent with ISO 18465:2017 requirements and enables detection of cereulide at concentrations far below the estimated emetic dose (~16 µg/kg body weight in Suncus murinus animal model) [3]. The use of a ¹³C-labeled internal standard is essential to compensate for matrix effects in complex food samples and ensure accurate quantification across diverse matrices including rice, dairy, and infant formula.

LC-MS/MS Food safety testing Analytical chemistry

Cereulide (CAS 157232-64-9): Evidence-Backed Research and Industrial Applications


Food Safety Surveillance and Outbreak Investigation: LC-MS/MS Quantification in Processed Foods

Cereulide reference standards are essential for food safety laboratories performing quantitative analysis of the toxin in processed food matrices per ISO 18465:2017. The validated LC-MS/MS method achieves an LOQ of 0.5 µg kg⁻¹ in food, enabling detection of trace contamination before the onset of clinical symptoms, and has been successfully applied to rice from a Belgian foodborne outbreak, quantifying 12.22 µg g⁻¹ cereulide in the implicated food sample [1]. The use of ¹³C₆-cereulide as an internal standard ensures accurate quantification across diverse matrices, including those with high fat or starch content that cause significant ion suppression [2].

Mechanistic Toxicology Studies of Potassium Ionophore-Mediated Mitochondrial Dysfunction

For researchers investigating the pathophysiology of emetic food poisoning or mitochondrial toxicity, cereulide provides a unique tool that accurately models the K⁺-dependent mitochondrial swelling and respiratory inhibition observed in human intoxication. Unlike valinomycin, which requires supraphysiological K⁺ concentrations (>80 mM) for activity, cereulide activates at <1 mM K⁺, aligning with physiological serum levels and enabling experimental conditions that reflect in vivo toxicity [3]. This property makes cereulide the appropriate compound for studies of β-cell toxicity, hepatic mitochondrial dysfunction, and neurotoxicity mediated by potassium ionophore activity.

Development and Validation of Novel Detection Platforms for Heat-Stable Food Toxins

Given cereulide's exceptional thermal stability (121°C for 2 hours without inactivation), it serves as a benchmark challenge analyte for developing and validating novel food toxin detection technologies, including biosensors, immunoassays, and rapid screening methods [4]. The compound's stability across pH 2–11 and resistance to proteolytic degradation make it an ideal positive control for evaluating method robustness against food processing conditions that degrade other toxins [5]. Certified cereulide reference material is required to establish calibration curves and validate method performance characteristics such as limit of detection, recovery, and matrix effect compensation.

Pharmacological and Structure-Activity Relationship Studies of Cyclodepsipeptide Ionophores

Cereulide, along with its natural analogs homocereulide and isocereulides, constitutes a valuable model system for structure-activity relationship (SAR) studies of cyclic dodecadepsipeptide ionophores. Direct comparative data show that the EC₅₀ for HEp-2 cell vacuolation differs by 2.8-fold between cereulide (3.95 nM) and homocereulide (1.39 nM) [6]. These quantifiable potency differences arising from minor structural variations inform rational design of synthetic ionophores for applications in drug delivery, antimicrobial development, and chemical biology tool compounds.

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